molecular formula C14H11F3O2 B7564251 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol

2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol

Cat. No.: B7564251
M. Wt: 268.23 g/mol
InChI Key: AGXPXFPIOHNDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL is an organic compound belonging to the class of biphenyls and derivatives. It consists of two benzene rings linked together by a carbon-carbon bond, with three fluorine atoms attached to one of the benzene rings and an ethoxy group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL: Unique due to the presence of three fluorine atoms and an ethoxy group.

    2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]METHANOL: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]PROPANE: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The presence of three fluorine atoms and an ethoxy group in 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[2-(2,3,4-trifluorophenyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-11-6-5-10(13(16)14(11)17)9-3-1-2-4-12(9)19-8-7-18/h1-6,18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPXFPIOHNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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